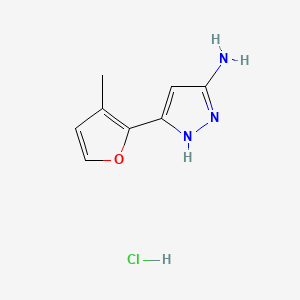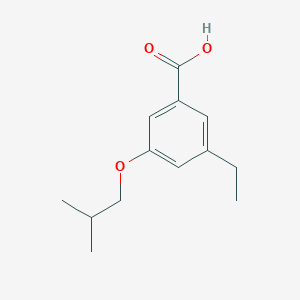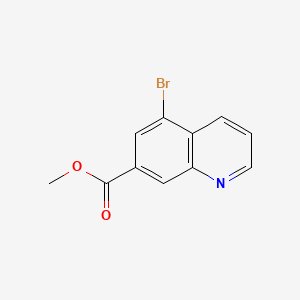
Methyl 5-Bromoquinoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-Bromoquinoline-7-carboxylate: is a quinoline derivative, which is a class of nitrogen-containing heterocyclic compounds. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of a bromine atom and a carboxylate group in the quinoline ring enhances its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst to form quinoline derivatives.
Skraup Synthesis: This classical method involves the reaction of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of quinoline derivatives often involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols such as microwave-assisted synthesis and solvent-free conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 5-Bromoquinoline-7-carboxylate can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form various hydrogenated quinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiolate, and sodium alkoxide
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Methyl 5-Bromoquinoline-7-carboxylate is used as a ligand in transition metal-catalyzed reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology:
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties, and this compound is used in the development of new antimicrobial agents.
Anticancer Research: The compound is studied for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Medicine:
Drug Development: this compound is used as a scaffold in the development of new therapeutic agents for various diseases, including malaria and tuberculosis.
Industry:
Dye Manufacturing: Quinoline derivatives are used in the production of dyes and pigments.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties
Wirkmechanismus
The mechanism of action of Methyl 5-Bromoquinoline-7-carboxylate involves its interaction with various molecular targets, including enzymes and DNA. The bromine atom and carboxylate group enhance its ability to form hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzyme activity or disruption of DNA replication, which is crucial for its antimicrobial and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Methyl 4-Bromoquinoline-6-carboxylate: Similar structure but with the bromine atom at a different position.
Methyl 5-Bromoquinoline-2-carboxylate: Similar structure but with the carboxylate group at a different position.
Quinoline-7-carboxylate: Lacks the bromine atom but has a similar quinoline core.
Uniqueness: Methyl 5-Bromoquinoline-7-carboxylate is unique due to the specific positioning of the bromine atom and carboxylate group, which enhances its reactivity and potential for various applications. The presence of these functional groups allows for selective interactions with biological targets and makes it a valuable compound in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C11H8BrNO2 |
|---|---|
Molekulargewicht |
266.09 g/mol |
IUPAC-Name |
methyl 5-bromoquinoline-7-carboxylate |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)7-5-9(12)8-3-2-4-13-10(8)6-7/h2-6H,1H3 |
InChI-Schlüssel |
WPQCCJOEODAMAT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=CC=N2)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


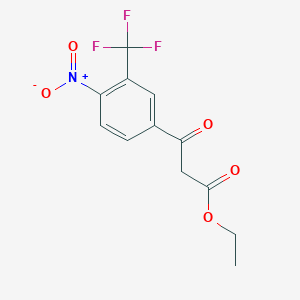
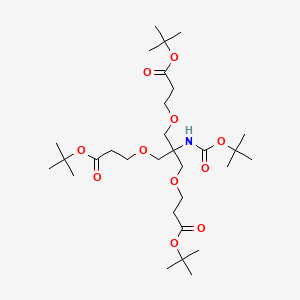

![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)



![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)
